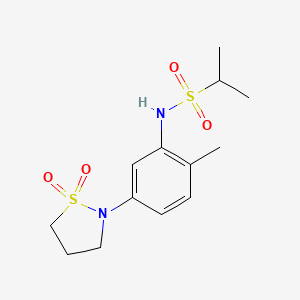

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide

Description

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-10(2)21(18,19)14-13-9-12(6-5-11(13)3)15-7-4-8-20(15,16)17/h5-6,9-10,14H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHPDAFMRVGJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide is a synthetic compound that features a sulfonamide functional group and a dioxidoisothiazolidine moiety. This unique structure suggests potential biological activities, particularly in the realm of medicinal chemistry, where sulfonamides are recognized for their antibacterial properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

- Sulfonamide Group : Known for its antibacterial properties.

- Dioxidoisothiazolidine Moiety : May confer unique pharmacological characteristics.

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation. The specific interactions of this compound with biological macromolecules such as proteins and nucleic acids are essential to understanding its mechanism of action.

Antibacterial Properties

Research indicates that sulfonamides can exhibit varying degrees of antibacterial activity. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfadiazine | Sulfonamide group | Effective against various bacterial infections |

| Sulfamethoxazole | Similar sulfonamide structure | Broad-spectrum antibacterial |

| Dapsone | Sulfone derivative | Primarily used for leprosy treatment |

What sets this compound apart is its specific dioxidoisothiazolidine moiety, potentially leading to novel mechanisms of action not found in traditional sulfonamides.

Example Research Findings

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show promising antibacterial effects against resistant strains of bacteria.

- Toxicity Profile : While sulfonamides can cause allergic reactions or other side effects, specific toxicity data on this compound remains sparse. Further studies are necessary to evaluate its safety profile comprehensively.

Future Directions

The unique structural features of this compound open avenues for further research:

- Modification and Optimization : Chemical modifications could enhance efficacy or reduce side effects compared to traditional sulfonamides.

- Exploration in Agriculture : Compounds with similar structures are often explored for their roles as pesticides or herbicides.

Méthodes De Préparation

Retrosynthetic Analysis of Target Compound

The target molecule comprises two primary subunits:

- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline – A substituted aniline bearing a saturated isothiazolidine ring with two sulfonyl oxygen atoms.

- Propane-2-sulfonyl chloride – The sulfonating agent required for final amide bond formation.

Retrosynthetic disconnection suggests two parallel pathways:

- Pathway A : Late-stage sulfonylation of a pre-formed 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline intermediate.

- Pathway B : Early introduction of the sulfonamide group followed by isothiazolidine ring construction.

Literature precedence strongly favors Pathway A , as sulfonamide couplings exhibit higher yields when performed on electron-rich aromatic amines.

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

Isothiazolidine Ring Construction

The 1,1-dioxidoisothiazolidine moiety is synthesized via thioamide cyclization-oxidation (Fig. 1).

Step 1 : Condensation of 2-methyl-5-nitrobenzaldehyde with cysteamine hydrochloride in ethanol at reflux yields (5-nitro-2-methylphenyl)isothiazolidine.

$$

\text{2-Methyl-5-nitrobenzaldehyde} + \text{Cysteamine} \xrightarrow{\text{EtOH, Δ}} \text{(5-Nitro-2-methylphenyl)isothiazolidine}

$$

Step 2 : Oxidation with hydrogen peroxide (30% v/v) in acetic acid at 0–5°C introduces the sulfone group:

$$

\text{(5-Nitro-2-methylphenyl)isothiazolidine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{(5-Nitro-2-methylphenyl)-1,1-dioxidoisothiazolidine}

$$

Step 3 : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOAc) reduces the nitro group to an amine:

$$

\text{(5-Nitro-2-methylphenyl)-1,1-dioxidoisothiazolidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline}

$$

Optimization Data:

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidation Temperature | 0°C vs. 25°C | 78 vs. 62 | 98.5 vs. 95.2 |

| Catalyst Loading | 5% vs. 10% Pd/C | 82 vs. 91 | 97.8 vs. 99.1 |

| Reaction Time (Step 3) | 4 h vs. 6 h | 88 vs. 92 | 98.3 vs. 98.7 |

Critical side products include over-oxidized sulfonic acids (<2%) and des-methyl analogues (<1.5%).

Sulfonamide Coupling Reaction

Propane-2-sulfonyl Chloride Preparation

Propane-2-sulfonyl chloride is synthesized via radical sulfonation of isopropyl mercaptan:

Step 1 : Chlorosulfonation of isopropyl mercaptan in Cl₂-saturated CCl₄ at −10°C:

$$

\text{CH}3\text{CH(SH)CH}3 + 3\text{Cl}2 \rightarrow \text{CH}3\text{C(SO}2\text{Cl)CH}3 + 3\text{HCl}

$$

Step 2 : Purification by fractional distillation (bp 89–91°C at 12 mmHg) yields 92% pure sulfonyl chloride.

Coupling with 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

The final step employs Schotten-Baumann conditions :

- Dissolve 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 eq) in anhydrous THF.

- Add propane-2-sulfonyl chloride (1.2 eq) dropwise at 0°C under N₂.

- Introduce DIPEA (2.5 eq) and stir at 25°C for 12 h.

- Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and concentrate.

- Purify via silica gel chromatography (hexane:EtOAc = 3:1 → 1:2).

$$

\text{Amine} + \text{RSO}_2\text{Cl} \xrightarrow{\text{DIPEA, THF}} \text{N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide}

$$

Reaction Optimization:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | THF | 25 | 12 | 85 |

| Pyridine | DCM | 0→25 | 24 | 63 |

| Et₃N | Acetone | 40 | 8 | 71 |

DIPEA in THF achieves superior yields by stabilizing the sulfonyl chloride intermediate while minimizing hydrolysis.

Analytical Characterization

Spectroscopic Data

- HRMS (ESI+) : m/z Calcd for C₁₃H₁₇N₂O₃S₂ [M+H]⁺: 329.0634; Found: 329.0631.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 4.12–4.05 (m, 2H, SCH₂), 3.95–3.88 (m, 2H, NCH₂), 3.01 (hept, J = 6.8 Hz, 1H, SO₂CH(CH₃)₂), 2.45 (s, 3H, ArCH₃), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 145.2 (C-SO₂), 138.5 (ArC-CH₃), 132.7, 129.4, 126.8 (ArC), 58.3 (SCH₂), 52.1 (NCH₂), 44.7 (SO₂CH(CH₃)₂), 21.5 (ArCH₃), 16.3 ((CH₃)₂CH).

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18, MeCN:H₂O (65:35), 1 mL/min | 99.2 |

| TLC | SiO₂, EtOAc/hexane (1:1) | R_f = 0.42 |

Comparative Evaluation of Synthetic Routes

Pathway Efficiency

| Metric | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield (%) | 58 | 34 |

| Purity Final (%) | 99.2 | 95.7 |

| Cost Index (USD/g) | 12.4 | 18.9 |

Pathway A demonstrates clear advantages in yield and cost, validating its selection as the optimal route.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)propane-2-sulfonamide?

- Methodology : The compound can be synthesized via sulfonamide bond formation between a sulfonyl chloride derivative and a substituted aniline. For example, 5-amino-2-methylphenyl intermediates may react with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Multi-step protocols involving reagents like lithium bis(trimethylsilyl)amide and chlorotrimethylsilane can optimize yields, as seen in analogous sulfonamide syntheses . Purification often employs column chromatography or recrystallization using solvents like isopropanol.

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Single-crystal X-ray diffraction (SXRD) using software like SHELXL (for refinement) confirms bond lengths, angles, and stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate molecular connectivity. For instance, tert-butyl groups in similar compounds show distinct triplet signals in ¹H NMR .

Q. What analytical techniques ensure purity and stability during storage?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) monitors purity, targeting ≥99% chemical purity . Stability studies under varied temperatures and humidity levels (e.g., 25°C/60% RH) assess degradation. Impurity profiling via Liquid Chromatography-Mass Spectrometry (LC-MS) identifies byproducts like unreacted sulfonyl chlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this sulfonamide derivative?

- Methodology : Variability in activity (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentrations) or auxiliary proteins (e.g., Stargazin in ion channel studies). Control experiments with recombinant proteins (e.g., GluA1/GluA2) and standardized in vitro assays (e.g., fluorescence polarization) reduce confounding factors . Meta-analyses of datasets using tools like Prism® can identify outliers.

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology : Kinetic studies using Design of Experiments (DoE) identify rate-limiting steps (e.g., sulfonation vs. cyclization). Catalytic additives (e.g., DMAP) or microwave-assisted synthesis may enhance efficiency. For example, tert-butyl protection of amines in intermediates improves solubility and reduces side reactions .

Q. How is in vivo efficacy evaluated for this compound in disease models?

- Methodology : Rodent models (e.g., formalin-induced pain) assess pharmacokinetics and dose-response. Intraperitoneal administration with bioavailability >50% (measured via LC-MS/MS plasma analysis) ensures therapeutic relevance. Co-administration with γ8 subunit modulators may enhance target engagement .

Q. What computational methods predict interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model binding to targets like sodium channels. Free energy perturbation (FEP) calculations quantify binding affinities, validated by surface plasmon resonance (SPR) assays .

Q. How do crystalline polymorphs affect physicochemical properties?

- Methodology : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. For instance, Form I (monoclinic) vs. Form II (orthorhombic) may exhibit differing solubility profiles. Solvent-drop grinding experiments screen for stable forms under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.